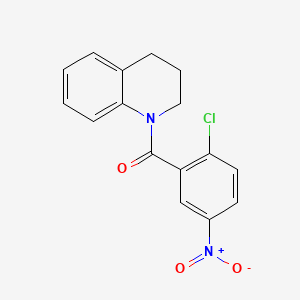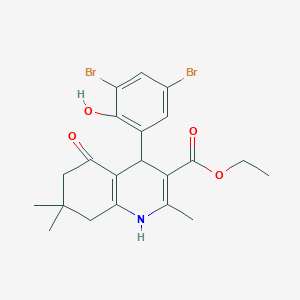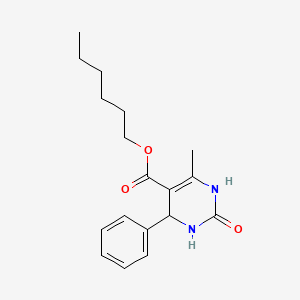![molecular formula C20H16ClN5O2S B11697474 (4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697474.png)
(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-[2-(3-clorofenil)hidrazinilideno]-2-[4-(4-metoxifenil)-1,3-tiazol-2-il]-5-metil-2,4-dihidro-3H-pirazol-3-ona es un compuesto orgánico complejo que pertenece a la clase de las hidrazonas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de pirazolona, un anillo de tiazol y varios sustituyentes como un grupo clorofenilo y un grupo metoxifenilo. Es de interés en varios campos de investigación científica debido a sus posibles actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4E)-4-[2-(3-clorofenil)hidrazinilideno]-2-[4-(4-metoxifenil)-1,3-tiazol-2-il]-5-metil-2,4-dihidro-3H-pirazol-3-ona típicamente implica varios pasos:
Formación del núcleo de pirazolona: Esto se puede lograr mediante la condensación de un éster β-ceto apropiado con hidrato de hidrazina bajo condiciones de reflujo.
Introducción del anillo de tiazol: El anillo de tiazol se puede introducir a través de una reacción de ciclización que involucra una tioamida y una halocetona.
Unión del grupo clorofenilo: Este paso implica la reacción del intermedio con 3-clorobenzaldehído en presencia de un catalizador ácido para formar el enlace de hidrazona.
Sustitución de metoxifenilo:
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y el desarrollo de catalizadores más eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el núcleo de pirazolona, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden ocurrir en el enlace de hidrazona, potencialmente convirtiéndolo en la amina correspondiente.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en los grupos metoxifenilo y clorofenilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como borohidruro de sodio y hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en condiciones básicas.
Productos principales
Oxidación: Derivados oxidados del núcleo de pirazolona.
Reducción: Aminas derivadas de la reducción del enlace de hidrazona.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto se puede utilizar como ligando en química de coordinación para formar complejos metálicos con posibles propiedades catalíticas.
Ciencia de materiales: Se puede incorporar en polímeros para mejorar sus propiedades térmicas y mecánicas.
Biología
Actividad antimicrobiana: El compuesto ha mostrado potencial como agente antimicrobiano contra varias cepas bacterianas y fúngicas.
Inhibición enzimática: Puede actuar como inhibidor de ciertas enzimas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina
Antiinflamatorio: El compuesto ha demostrado propiedades antiinflamatorias en estudios preclínicos.
Anticancerígeno: Ha mostrado potencial actividad anticancerígena induciendo apoptosis en células cancerosas.
Industria
Síntesis de tintes: El compuesto se puede utilizar como intermedio en la síntesis de tintes y pigmentos.
Fármacos: Se puede utilizar en el desarrollo de nuevos agentes farmacéuticos con diversas aplicaciones terapéuticas.
Mecanismo De Acción
El mecanismo de acción de (4E)-4-[2-(3-clorofenil)hidrazinilideno]-2-[4-(4-metoxifenil)-1,3-tiazol-2-il]-5-metil-2,4-dihidro-3H-pirazol-3-ona implica su interacción con varios objetivos moleculares:
Inhibición enzimática: El compuesto puede unirse al sitio activo de las enzimas, inhibiendo su actividad.
Unión a receptores: Puede interactuar con receptores celulares, modulando las vías de transducción de señales.
Intercalación de ADN: El compuesto puede intercalarse en el ADN, afectando la expresión génica e induciendo apoptosis en células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
- (4E)-4-[2-(3-bromofenil)hidrazinilideno]-2-[4-(4-metoxifenil)-1,3-tiazol-2-il]-5-metil-2,4-dihidro-3H-pirazol-3-ona
- (4E)-4-[2-(3-fluorofenil)hidrazinilideno]-2-[4-(4-metoxifenil)-1,3-tiazol-2-il]-5-metil-2,4-dihidro-3H-pirazol-3-ona
Singularidad
- Grupo clorofenilo : La presencia del grupo clorofenilo en (4E)-4-[2-(3-clorofenil)hidrazinilideno]-2-[4-(4-metoxifenil)-1,3-tiazol-2-il]-5-metil-2,4-dihidro-3H-pirazol-3-ona confiere propiedades electrónicas y estéricas únicas, influenciando su reactividad y actividad biológica.
- Sustitución de metoxifenilo : El grupo metoxifenilo mejora la solubilidad del compuesto y las posibles interacciones con objetivos biológicos.
Propiedades
Fórmula molecular |
C20H16ClN5O2S |
|---|---|
Peso molecular |
425.9 g/mol |
Nombre IUPAC |
4-[(3-chlorophenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H16ClN5O2S/c1-12-18(24-23-15-5-3-4-14(21)10-15)19(27)26(25-12)20-22-17(11-29-20)13-6-8-16(28-2)9-7-13/h3-11,25H,1-2H3 |
Clave InChI |
VWTYTXGQSHVDAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697398.png)
![N'-[(E)-{3-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11697404.png)



![17-(2-Methoxy-4-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11697422.png)
![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697425.png)
![N-(4-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B11697430.png)

![2-fluoro-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11697439.png)
![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697440.png)
![(4Z)-5-(4-nitrophenyl)-4-[2-(2-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697446.png)
![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B11697449.png)
![3-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11697453.png)
